molecular formula C12H16N2O2 B11615797 2,2,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

2,2,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

Cat. No.: B11615797
M. Wt: 220.27 g/mol
InChI Key: YEAXBZFAJJXKTD-UHFFFAOYSA-N
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Description

1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is notable for its unique structure, which includes a hydroxy group, multiple methyl groups, and a phenyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzaldehyde with an amine and a suitable oxidizing agent to form the imidazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-hydroxy-2,2,4-trimethyl-1-oxido-5-phenyl-4H-imidazol-1-ium

InChI

InChI=1S/C12H16N2O2/c1-9-11(10-7-5-4-6-8-10)14(16)12(2,3)13(9)15/h4-9,15H,1-3H3

InChI Key

YEAXBZFAJJXKTD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=[N+](C(N1O)(C)C)[O-])C2=CC=CC=C2

Origin of Product

United States

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